molecular formula C20H23N3O2 B5316283 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine

1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine

Cat. No. B5316283
M. Wt: 337.4 g/mol
InChI Key: XVNCLUXCEPEKEP-UHFFFAOYSA-N
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Description

1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine, also known as DPA-714, is a chemical compound that belongs to the family of pyrazolopyridine derivatives. It has been extensively studied for its potential application in the field of nuclear medicine, specifically in the diagnosis and treatment of neuroinflammatory diseases.

Mechanism of Action

1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine binds to TSPO with high affinity and specificity, leading to the modulation of the immune response and the reduction of neuroinflammation. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis, and its activation by 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine has been shown to enhance the production of neuroprotective factors and reduce the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine has been shown to have several biochemical and physiological effects, including the modulation of microglial activation, the reduction of oxidative stress, the enhancement of neuronal survival, and the improvement of cognitive function. It has also been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant properties, which make it a promising candidate for the treatment of neuroinflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, its synthesis is complex and time-consuming, and its stability and solubility can be a challenge for some experiments.

Future Directions

There are several future directions for the study of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential as a therapeutic agent for neuroinflammatory diseases, the exploration of its mechanism of action at the molecular level, and the evaluation of its safety and efficacy in clinical trials. Additionally, the combination of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine with other imaging agents or therapeutic agents may enhance its diagnostic and therapeutic potential.

Synthesis Methods

The synthesis of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine involves the reaction of 4,6-dimethyl-1-benzofuran-3-carboxylic acid with 1H-pyrazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after acetylation of the piperidine moiety with acetic anhydride.

Scientific Research Applications

1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine has been extensively studied for its potential application in the diagnosis and treatment of neuroinflammatory diseases, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. TSPO is a biomarker of neuroinflammation, and its overexpression is associated with various neurological disorders.

properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-13-8-14(2)20-16(12-25-18(20)9-13)10-19(24)23-7-3-4-15(11-23)17-5-6-21-22-17/h5-6,8-9,12,15H,3-4,7,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNCLUXCEPEKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCCC(C3)C4=CC=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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